Sodium 2-(hexyloxy)ethyl sulphate
Description
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Properties
CAS No. |
33143-35-0 |
|---|---|
Molecular Formula |
C8H17NaO5S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
sodium;2-hexoxyethyl sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
DDOCWORBIBZICT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Classification Within Anionic Surfactants: the Alkyl Ether Sulfate Class
Sodium 2-(hexyloxy)ethyl sulphate is categorized as an anionic surfactant. This classification arises from the negatively charged sulfate (B86663) headgroup (SO₄⁻) in its molecular structure. Within the broad family of anionic surfactants, it belongs to the more specific group of alkyl ether sulfates (AES). epa.gov
AES are distinguished from the simpler alkyl sulfates by the presence of one or more ethylene (B1197577) oxide units situated between the hydrophobic alkyl chain and the hydrophilic sulfate group. This ethoxy bridge significantly influences the surfactant's properties. The general chemical formula for sodium alkyl ether sulfates is CH₃(CH₂)ₓ(OCH₂CH₂)ₙOSO₃Na. For this compound, 'x' is 5 (representing the hexyl tail minus the terminal carbon bonded to the ether), and 'n' is 1.
The presence of the ether linkage imparts several characteristic features to AES compared to their non-ethoxylated counterparts, including altered solubility, foaming characteristics, and interaction with other components in a formulation. pcc.eu
Historical Trajectories and Evolution of Alkyl Ether Sulfate Research
The development of synthetic surfactants gained significant momentum in the early 20th century as alternatives to traditional soaps. Following the commercialization of alkylbenzene sulfonates, research into other classes of surfactants, including alkyl sulfates and their derivatives, expanded rapidly. Alkyl ether sulfates (AES) emerged as a major class of anionic surfactants, second only to linear alkylbenzene sulfonates (LAS) in production volume for many years. acs.org
The primary motivation for the development of AES, such as Sodium Laureth Sulfate (B86663) (SLES), was to create surfactants with improved properties over alkyl sulfates like Sodium Lauryl Sulfate (SLS). The introduction of the ethoxy groups was found to increase the surfactant's water solubility and reduce its irritation potential, making it more suitable for a wider range of applications, particularly in personal care products. chemicalbook.com
Early research focused on the synthesis of AES, which typically involves the ethoxylation of a fatty alcohol followed by sulfation. nih.gov Subsequent studies have delved into the detailed physicochemical properties of AES, exploring the effects of varying the alkyl chain length and the degree of ethoxylation on their surface activity, micellization behavior, and performance in various formulations. nih.gov While much of the published research has concentrated on longer-chain AES (e.g., C12-C14 derivatives) due to their widespread commercial use, the fundamental principles derived from these studies are applicable to shorter-chain variants like Sodium 2-(hexyloxy)ethyl sulphate. epa.govpcc.eu
Molecular Architecture and Structural Implications for Surface Activity
The surface activity of Sodium 2-(hexyloxy)ethyl sulphate is a direct consequence of its amphiphilic molecular structure, which features a nonpolar (hydrophobic) tail and a polar (hydrophilic) head.
The Hydrophobic Tail: The hexyl group (C₆H₁₃) constitutes the hydrophobic portion of the molecule. In aqueous environments, this alkyl chain is repelled by water molecules, driving the surfactant to interfaces (e.g., air-water or oil-water) to minimize this unfavorable interaction. The length of the alkyl chain is a critical determinant of the surfactant's properties. Shorter chains, like the hexyl group, generally result in higher critical micelle concentrations (CMC) and greater water solubility compared to their longer-chain counterparts. wikipedia.org
The Ethoxy Linkage: The single ethylene (B1197577) oxide unit (-OCH₂CH₂-) acts as a spacer between the hydrophobic tail and the hydrophilic head. This ether group introduces a degree of hydrophilicity and flexibility to the molecule. It can also influence the packing of surfactant molecules at interfaces and in micelles, which in turn affects properties like surface tension reduction and foaming.
The Hydrophilic Head: The sulfate (B86663) group (-OSO₃⁻) and its associated sodium counter-ion (Na⁺) form the highly polar, water-soluble head of the surfactant. This group has a strong affinity for water molecules, anchoring the surfactant molecule in the aqueous phase.
The interplay between these molecular components governs the surfactant's performance. For instance, the balance between the hydrophobic tail and the hydrophilic head (often conceptualized as the hydrophilic-lipophilic balance or HLB) determines its effectiveness as an emulsifier, detergent, or wetting agent.
Interactive Data Table: Comparison of Related Anionic Surfactants
While specific experimental data for this compound is scarce in publicly available literature, the following table provides data for related anionic surfactants to illustrate the effect of molecular structure on key properties.
| Surfactant Name | Chemical Formula | Alkyl Chain Length | Ethoxy Units | Critical Micelle Concentration (CMC) (mM in water at 25°C) |
| Sodium Hexyl Sulfate | C₆H₁₃NaO₄S | C6 | 0 | ~460 acs.org |
| Sodium Octyl Sulfate | C₈H₁ⲇNaO₄S | C8 | 0 | 130 ontosight.ai |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | C12 | 0 | 8.2 ontosight.ai |
| Sodium Laureth-2 Sulfate (SLES) | C₁₆H₃₃NaO₆S | C12 | 2 | ~0.9-2.0 acs.org |
Note: The CMC is the concentration at which surfactant molecules begin to form aggregates called micelles. A lower CMC generally indicates greater surface activity.
Fundamental Significance in Colloid and Surface Science Research
Precursor Synthesis via Ethoxylation of Hexyl Alcohol
The initial step in producing this compound is the synthesis of its precursor, 2-(hexyloxy)ethanol (B90154). atamankimya.comatamanchemicals.comchemicalbook.comnih.gov This is most commonly achieved through the ethoxylation of hexyl alcohol, a reaction where ethylene (B1197577) oxide is added to the alcohol. atamankimya.comwikipedia.orgyoutube.com
C₆H₁₃OH + C₂H₄O → C₆H₁₃OCH₂CH₂OH atamankimya.com
This process is typically conducted by bubbling ethylene oxide gas through hexyl alcohol at elevated temperatures, commonly around 180°C, and under pressure (1-2 bar). wikipedia.org The reaction is highly exothermic, with a significant amount of heat released (ΔH = -92 kJ/mol of ethylene oxide reacted), necessitating careful temperature control to prevent thermal runaway. wikipedia.orgyoutube.com
Reaction Mechanisms of Ethylene Oxide Addition
The addition of ethylene oxide to hexyl alcohol proceeds via a nucleophilic ring-opening mechanism. This reaction is typically catalyzed by a base, which deprotonates the alcohol to form an alkoxide. The resulting hexoxide ion is a potent nucleophile that attacks one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring and the formation of the 2-(hexyloxy)ethoxide ion. This intermediate then abstracts a proton from another molecule of hexyl alcohol, regenerating the hexoxide catalyst and producing 2-(hexyloxy)ethanol.
The ethoxylation process can continue, with the newly formed hydroxyl group of 2-(hexyloxy)ethanol reacting with additional ethylene oxide molecules to form longer poly(ethylene oxide) chains. The ethoxylated alcohol can be more prone to further ethoxylation than the initial alcohol, which can make precise control of the reaction challenging. wikipedia.org
Catalytic Systems and Their Mechanistic Roles in Ethoxylation
A variety of catalytic systems can be employed for the ethoxylation of alcohols, each influencing the reaction rate, product distribution, and formation of byproducts. researchgate.netacs.org These catalysts can be broadly categorized as basic, acidic, or heterogeneous.
Basic Catalysts: Conventional basic catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOCH₃), and potassium methoxide (KOCH₃) are widely used in industrial ethoxylation. acs.orgcore.ac.uk These catalysts function by generating the highly reactive alkoxide ion from the alcohol, which then initiates the nucleophilic attack on the ethylene oxide ring. While effective, basic catalysts tend to produce a broad distribution of ethoxymers (a wide range of ethylene oxide chain lengths) and can leave a higher concentration of unreacted alcohol. acs.org
Acidic Catalysts: Lewis acids like tin tetrachloride (SnCl₄) and magnesium perchlorate (Mg(ClO₄)₂) and Brønsted acids such as heteropoly acids (e.g., H₃O₄₀PW₁₂·xH₂O) can also catalyze ethoxylation. acs.org Acidic catalysts generally lead to a narrower molecular weight distribution of the ethoxylates. However, they are often associated with the formation of more byproducts, such as poly(ethylene glycol) (PEG). acs.orgoberlin.edu
Heterogeneous Catalysts: To achieve better control over the ethoxylation process and obtain a narrower distribution of products, heterogeneous catalysts have been developed. acs.orgcore.ac.uk These solid catalysts, such as mercarbide and certain mixed metal oxides (e.g., MCT-09), offer the advantage of easier separation from the reaction mixture. acs.orgcore.ac.uk Some heterogeneous catalysts operate through a bifunctional mechanism, utilizing both acidic and basic sites to facilitate the reaction. acs.org These advanced catalysts can significantly improve the selectivity of the reaction, leading to a more uniform product with fewer byproducts. wikipedia.orgcore.ac.uk
| Catalyst Type | Examples | Advantages | Disadvantages |
| Basic | NaOH, KOH, NaOCH₃ | Effective, widely used | Broad product distribution, higher unreacted alcohol |
| Acidic | SnCl₄, Mg(ClO₄)₂ | Narrower product distribution | More byproduct formation (e.g., PEG) |
| Heterogeneous | Mercarbide, MCT-09 | Narrow-range ethoxylates, easy separation | May have specific activity for certain alcohols |
Control of Ethylene Oxide (EO) Chain Length and Distribution
The number of ethylene oxide units added to the hexyl alcohol, known as the degree of ethoxylation, is a critical parameter that influences the properties of the final product. Controlling the EO chain length and its distribution is a key challenge in the synthesis. wikipedia.org
Several factors influence the distribution of ethoxylates:
Catalyst Choice: As discussed, the type of catalyst plays a crucial role. Specialized catalysts have been developed to produce narrow-range ethoxylates, which have a more defined and predictable composition. wikipedia.orgcore.ac.uk
Reaction Conditions: Temperature, pressure, and the molar ratio of reactants (hexyl alcohol to ethylene oxide) are carefully controlled to manage the extent of ethoxylation. youtube.com
Reactor Design and Mass Transfer: The efficiency of mixing and mass transfer within the reactor can impact the local concentrations of reactants and catalyst, thereby affecting the product distribution. acs.org
Techniques such as reversed-phase liquid chromatography are used to analyze the resulting mixture and determine the distribution of alkyl homologs and ethylene oxide oligomers. nih.gov For many applications, a specific, narrow distribution is desired to ensure consistent performance. wikipedia.org Research has shown that a critical number of EO units (around 6 per chain) can be necessary for certain properties like crystallization to occur in the resulting molecules. diva-portal.org
Sulfation Chemistry of 2-(Hexyloxy)ethanol
Following the synthesis of 2-(hexyloxy)ethanol, the next step is its conversion to an organosulfate. This is achieved through a sulfation reaction, where a sulfating agent is introduced to react with the hydroxyl group of the precursor. wikipedia.org The resulting sulfate (B86663) ester is then neutralized to produce the final salt, this compound. wikipedia.org
Investigation of Sulfonation Reagents and Optimized Reaction Conditions (e.g., Sulfur Trioxide, Chlorosulfonic Acid, Oleum)
Several reagents can be used for the sulfation of alcohols, with sulfur trioxide and chlorosulfonic acid being common choices. wikipedia.orggoogle.com
Sulfur Trioxide (SO₃): Gaseous sulfur trioxide, often diluted with an inert gas like dry air or nitrogen, is a highly effective sulfating agent. researchgate.netgoogle.comgoogle.com The reaction is highly exothermic (ΔH ≈ -150 kJ/mol) and rapid, necessitating efficient cooling and control to prevent degradation of the product. researchgate.netgoogle.com The process is often carried out in continuous falling film reactors to manage the heat of reaction and ensure rapid interaction between the gas and the liquid alcohol ethoxylate. google.comgoogle.com The molar ratio of SO₃ to the alcohol is a critical parameter, with a slight excess of the sulfating agent sometimes used to ensure complete conversion. researchgate.net
Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another powerful sulfating agent that reacts with alcohols to form the corresponding sulfate ester and hydrogen chloride gas as a byproduct. google.compageplace.dechemithon.com This reaction is also exothermic and rapid. google.com A key advantage is its high reactivity, but the liberation of corrosive HCl gas requires appropriate handling and scrubbing systems. researchgate.netchemithon.com The stoichiometry of the reaction is typically well-controlled, using a near-equimolar amount of chlorosulfonic acid to the alcohol. google.com
Oleum (Fuming Sulfuric Acid): Oleum, which is a solution of sulfur trioxide in sulfuric acid, can also be used as a sulfating agent.
The choice of reagent and reaction conditions is optimized to maximize the yield of the desired sulfate ester while minimizing the formation of byproducts. After the sulfation reaction is complete, the resulting acidic product is immediately neutralized, typically with an aqueous solution of sodium hydroxide, to form the stable this compound salt. wikipedia.orggoogle.com
| Sulfating Agent | Chemical Formula | Key Characteristics | Byproduct |
| Sulfur Trioxide | SO₃ | Highly reactive, exothermic | None (in ideal reaction) |
| Chlorosulfonic Acid | ClSO₃H | Rapid, stoichiometric reaction | Hydrogen Chloride (HCl) |
| Oleum | H₂SO₄·xSO₃ | Strong sulfating agent | - |
Kinetic and Thermodynamic Aspects of the Sulfation Process
The sulfation of alcohols is a thermodynamically favorable process, driven by the formation of the stable sulfate ester. oberlin.edu The reaction is characterized by a significant release of heat, as indicated by its negative enthalpy change. researchgate.net
Kinetically, the reaction is generally fast, particularly with highly reactive agents like sulfur trioxide and chlorosulfonic acid. google.comgoogle.com The rate of reaction is influenced by several factors:
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions and product degradation. Therefore, the temperature is carefully controlled, often kept low to ensure product quality. google.comresearchgate.net
Concentration of Reactants: The rate is dependent on the concentration of both the alcohol and the sulfating agent. oberlin.edu
Catalyst: While not always necessary with strong sulfating agents, acid catalysts can be used in some sulfation processes, such as those employing sulfuric acid. lookchem.com
The mechanism of sulfation with agents like sulfuric acid is believed to be a bimolecular process where the alcohol's oxygen atom attacks the sulfur atom, leading to the formation of the sulfate ester with retention of the alcohol's carbon-oxygen bond. lookchem.com The equilibrium of the reaction can be influenced by the reaction conditions, but for strong sulfating agents, the reaction essentially goes to completion. oberlin.edu The thermodynamics of alcohol-hydrocarbon mixtures, which is relevant to the behavior of the starting materials and products in solution, are complex and influenced by factors like water content and molecular structure. matec-conferences.org
Characterization and Minimization of Reaction By-products, with Emphasis on 1,4-Dioxane Formation
The synthesis of this compound can lead to the formation of several by-products, with 1,4-dioxane being of primary concern due to its potential health and environmental impacts. pcc.euacs.org The formation of 1,4-dioxane is intrinsically linked to the ethoxylation and subsequent sulfation steps. essentialchemicalindustry.orggoogle.com
During the ethoxylation of hexanol, side reactions can lead to the formation of polyethylene glycols (PEGs). The subsequent sulfation of the ethoxylated alcohol mixture, particularly under harsh conditions, can promote the dehydration of these PEGs and the ethoxy chains, leading to the cyclization and formation of 1,4-dioxane. essentialchemicalindustry.orgresearchgate.net The presence of water and residual PEGs in the ethoxylated feedstock can significantly increase the propensity for 1,4-dioxane formation during sulfation. researchgate.net
Key factors influencing 1,4-dioxane formation include:
Catalyst choice in ethoxylation: Traditional alkaline catalysts like potassium hydroxide (KOH) can lead to a broader distribution of ethoxylates and higher levels of PEGs, which are precursors to 1,4-dioxane. google.comnih.gov
Sulfation conditions: High temperatures and excess sulfating agent can increase the formation of 1,4-dioxane. researchgate.net
Feedstock purity: The presence of water and PEGs in the 2-(hexyloxy)ethanol feedstock is a direct contributor to 1,4-dioxane formation. researchgate.net
Minimization Strategies for 1,4-Dioxane:
Several strategies have been developed to minimize the formation of 1,4-dioxane in the production of alkyl ether sulfates.
| Minimization Strategy | Description | Key Advantages |
| Advanced Catalysis | The use of double metal cyanide (DMC) catalysts in the ethoxylation step produces a narrower range of ethoxylates with significantly lower levels of PEGs and water. researchgate.netgoogle.com | Reduces the primary precursors for 1,4-dioxane formation, leading to a cleaner sulfation feedstock. |
| Process Optimization | Careful control of the sulfation reaction parameters, such as maintaining a low temperature and using a precise molar ratio of the sulfating agent to the alcohol ethoxylate, can limit by-product formation. researchgate.net | Minimizes the conversion of ethoxy chains and PEGs into 1,4-dioxane. |
| Feedstock Purification | Pre-treatment of the 2-(hexyloxy)ethanol to remove water and PEGs before sulfation can be an effective measure. | Reduces the availability of reactants for 1,4-dioxane synthesis. |
| Post-synthesis Purification | Techniques like vacuum stripping can be employed to remove volatile by-products, including 1,4-dioxane, from the final product. pcc.eu | Reduces the concentration of 1,4-dioxane in the finished surfactant. |
Characterization of By-products:
The identification and quantification of by-products in this compound are crucial for quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful analytical techniques for this purpose. researchgate.net These methods allow for the separation and identification of unreacted 2-hexyloxyethanol, PEGs, and 1,4-dioxane.
Neutralization Processes for Sodium Salt Formation
The penultimate step in the synthesis of this compound is the neutralization of the acidic intermediate, 2-(hexyloxy)ethyl hydrogen sulphate. This exothermic reaction is critical for the formation of the stable and water-soluble sodium salt. essentialchemicalindustry.orgwikipedia.org
Key Parameters in the Neutralization Process:
| Parameter | Typical Range/Condition | Importance |
| Neutralizing Agent | Sodium Hydroxide (aqueous solution) | Readily available, cost-effective, and provides the sodium counter-ion. google.com |
| Temperature | 40 - 50 °C | Controlling the temperature is crucial to prevent hydrolysis of the sulphate ester bond, which can occur at elevated temperatures. researchgate.net |
| pH | 7.0 - 9.0 | The final pH is adjusted to ensure the complete conversion of the acid to the salt and to maintain the stability of the product. ballestra.com |
| Stirring | Vigorous agitation | Ensures efficient mixing of the viscous acid with the aqueous base for a complete and uniform reaction. |
The neutralization process is typically carried out in a dedicated reactor equipped with cooling systems to manage the heat of reaction. google.com The concentration of the final product can be adjusted by the amount of water used in the neutralization step. For commercial products, a concentration of around 70% active matter is common. thermofisher.com
Advanced Purification Techniques for Synthesized this compound
Following synthesis and neutralization, the crude this compound may contain impurities such as unreacted 2-hexyloxyethanol, inorganic salts (e.g., sodium sulphate from side reactions), and by-products like 1,4-dioxane. Advanced purification techniques are employed to achieve the desired product purity for specific applications.
Common Purification Techniques:
| Technique | Description | Impurities Removed |
| Vacuum Stripping | The product is subjected to reduced pressure and elevated temperature to remove volatile components. | Primarily effective for removing 1,4-dioxane and any residual volatile organic compounds. pcc.eu |
| Crystallization | The surfactant is dissolved in a suitable solvent (e.g., ethanol) and then crystallized by cooling. The impurities remain in the mother liquor. researchgate.net | Unreacted starting materials, inorganic salts, and some organic by-products. |
| Chromatography | Techniques such as column chromatography using stationary phases like silica (B1680970) gel can be used for high-purity separation. researchgate.netacs.org Reversed-phase HPLC can also be utilized for both analytical and preparative scale purification. researchgate.netthermofisher.com | A wide range of impurities, including unreacted materials, by-products, and isomers, can be separated to yield a highly pure product. |
| Membrane Filtration | Techniques like ultrafiltration and nanofiltration can be used to separate the surfactant from smaller molecules like inorganic salts. samcotech.com | Inorganic salts. |
| Solvent Extraction | Liquid-liquid extraction can be used to partition impurities between two immiscible phases, thereby purifying the desired surfactant. alfa-chemistry.com | Unreacted hydrophobic materials and certain organic by-products. |
The choice of purification method depends on the desired purity level and the economic feasibility of the process. For many commercial applications, vacuum stripping to reduce 1,4-dioxane levels is a standard procedure. For high-purity requirements, such as in certain cosmetic or pharmaceutical applications, a combination of these techniques may be necessary.
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of surfactants like this compound to enhance sustainability and reduce environmental impact.
Key Areas of Green Chemistry Application:
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | While traditionally derived from petrochemical sources, there is growing interest in producing hexanol from bio-based sources. This would reduce the reliance on fossil fuels. google.com |
| Catalysis | The use of highly selective and efficient catalysts, such as Double Metal Cyanide (DMC) catalysts for ethoxylation, minimizes by-product formation and reduces waste. google.com Research is also ongoing into heterogeneous catalysts that can be easily separated and reused. nih.govcore.ac.uk |
| Atom Economy | The ethoxylation and sulfation reactions generally have good atom economy, with most of the atoms from the reactants being incorporated into the final product. |
| Safer Solvents and Reagents | Efforts are being made to replace hazardous sulfating agents like sulfur trioxide with less aggressive alternatives where possible. The use of solvent-free reaction conditions is also a goal. |
| Energy Efficiency | Optimizing reaction conditions, such as using more active catalysts that allow for lower reaction temperatures, can significantly reduce energy consumption. |
| Design for Degradation | The linear alkyl chain and the ether linkage in this compound contribute to its biodegradability. polymerchem.org |
The development of bio-based surfactants, such as sophorolipids, represents an alternative green approach, moving away from traditional synthetic routes. locusingredients.com However, the optimization of existing processes to incorporate green chemistry principles offers a more immediate path to improving the environmental profile of widely used surfactants like this compound.
Vibrational Spectroscopy for Structural Elucidation and Bond Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups within this compound. The presence of the sulfate group is confirmed by strong absorption bands. Generally, organic sulfate esters exhibit characteristic absorption bands for the S=O stretching vibrations. researchgate.netnih.gov For instance, strong absorption bands observed around 1214 cm⁻¹ and 1241 cm⁻¹ are characteristic of sulfone esters. researchgate.net In similar sulfate compounds, asymmetric and symmetric stretching vibrations of the SO₂ group are found in the regions of 1222 cm⁻¹ (asymmetric) and 1085 cm⁻¹ (symmetric). researchgate.net The C-O-S linkage, a key feature of alkyl ether sulfates, also produces distinct bands. copernicus.org
The ether linkage (C-O-C) within the hexyloxyethyl group is typically identified by stretching vibrations in the region of 1125-1085 cm⁻¹. aip.orgvscht.cz The alkyl moiety, specifically the hexyl chain, is characterized by C-H stretching vibrations. Alkanes typically show C-H stretching bands just below 3000 cm⁻¹. vscht.cz Specifically, the CH₂ and CH₃ groups exhibit stretching vibrations in the ranges of 2925-2950 cm⁻¹ and 2850-2870 cm⁻¹, respectively.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Sulfate (S=O) | Asymmetric Stretch | 1210-1250 |
| Sulfate (S=O) | Symmetric Stretch | 1060-1085 |
| Ether (C-O-C) | Stretch | 1085-1125 |
| Alkyl (C-H) | Stretch (CH₂, CH₃) | 2850-2960 |
| Alkyl (C-H) | Bend (CH₂) | ~1465 |
| Alkyl (C-H) | Bend (CH₃) | ~1378 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. While specific Raman data for this compound is not widely published, data from analogous ether compounds can provide expected spectral features. aip.orgscite.ai For simple ethers, characteristic frequencies for the C-O-C bond can appear near 440, 900, and 1125 cm⁻¹. aip.org The alkyl chain will show prominent C-H stretching modes in the 2800-3000 cm⁻¹ region. For instance, in various ethers, polarized frequencies in the 2900 cm⁻¹ region are common, with a notable depolarized peak around 2970 cm⁻¹. aip.org The sulfate group's symmetric stretching vibration, which is often weak in FTIR, is expected to show a strong signal in the Raman spectrum, typically around 1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Purity Assessment
NMR spectroscopy is a definitive method for the structural elucidation and purity verification of this compound, offering detailed information about the hydrogen and carbon environments within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the terminal methyl group (CH₃) of the hexyl chain is expected to resonate at the highest field (lowest ppm value), typically around 0.9 ppm. inflibnet.ac.in The methylene (B1212753) groups (CH₂) of the hexyl chain will appear as a complex multiplet in the range of 1.2-1.6 ppm. inflibnet.ac.in The methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-) will be deshielded and is expected to appear around 3.4-3.6 ppm. inflibnet.ac.inpdx.edu The methylene group adjacent to the sulfate group (-CH₂-O-SO₃⁻) will be further deshielded due to the strong electron-withdrawing effect of the sulfate, with its signal anticipated around 4.1 ppm, similar to what is seen in sodium ethyl sulfate. chemicalbook.com
In ¹³C NMR spectroscopy, the carbon signals are spread over a wider range, providing clear resolution for each carbon atom. The terminal methyl carbon of the hexyl group is expected at approximately 14 ppm. researchgate.net The internal methylene carbons of the hexyl chain will resonate between 22 and 32 ppm. researchgate.net The carbon of the methylene group attached to the ether oxygen (hexyl-O-CH₂-) will be in the range of 70-71 ppm, while the adjacent methylene carbon (-O-CH₂-CH₂-O-) will be at a similar chemical shift. The carbon directly bonded to the sulfate group (-CH₂-O-SO₃⁻) is expected to be the most downfield, likely appearing around 68-70 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃- | ~0.9 | ~14 |
| -(CH₂)₄- | 1.2-1.6 | 22-32 |
| -CH₂-O- | 3.4-3.6 | ~71 |
| -O-CH₂-CH₂-O- | 3.6-3.8 | ~70 |
| -CH₂-O-SO₃⁻ | ~4.1 | ~68 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons, for example, between the protons of the -O-CH₂-CH₂-O- group, confirming their connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. Such techniques are crucial for distinguishing between isomers and confirming the regiochemistry of the sulfate group. nih.govnih.gov For instance, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between different parts of the molecule, which can be useful in studying surfactant aggregation and interaction with other molecules. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Homologue Distribution Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for identifying the presence of any related homologues or impurities. The nominal molecular weight of this compound (C₈H₁₇NaO₄S) is approximately 248.27 g/mol . However, it is important to note that the molecular weight of the corresponding 2-ethylhexyl sulfate is 232.27 g/mol . sigmaaldrich.comthegoodscentscompany.com The molecular weight for a similar compound, sodium 2-hexadecyloxyethyl sulfate, is 388.5 g/mol . nih.gov
In a mass spectrum, the molecule can undergo fragmentation, providing further structural information. Common fragmentation patterns for ethers include α-cleavage at the C-C bond next to the oxygen atom. libretexts.orgscribd.com For alkyl sulfates, a characteristic fragmentation is the loss of SO₃ (80 Da). researchgate.net The fragmentation of the hexyloxyethyl group can also be observed. For example, in the GC-MS of 2-(hexyloxy)ethanol, fragment ions at m/z 85 and 43 are prominent, corresponding to the hexyloxy and alkyl fragments, respectively. nih.gov The analysis of fragmentation patterns helps to confirm the structure of the main compound and to identify any related substances that may be present as by-products from the manufacturing process.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound and other alkyl ether sulfates, which are often fragile and non-volatile. youtube.com ESI is a soft ionization method that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This process involves the formation of charged droplets from a sample solution, followed by solvent evaporation (desolvation), which increases the charge density until gas-phase ions are produced. youtube.com
For this compound, ESI-MS is typically performed in the negative-ion mode. nih.gov The inherent negative charge on the sulfate group makes it highly amenable to this mode, where it is readily detected as the [M-H]⁻ ion. nih.gov This technique is instrumental in confirming the molecular weight and identity of the compound. By carefully selecting experimental parameters, such as the solvent system and applied voltage, unwanted fragmentation can be minimized, ensuring that the primary ion observed corresponds to the intact molecule. youtube.comyoutube.com
The application of ESI-MS extends to the analysis of complex mixtures containing this compound, allowing for the identification of related impurities or degradation products. The high sensitivity of ESI-MS makes it suitable for trace-level detection.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for High-Resolution Mass Measurement
For unambiguous elemental composition determination, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is employed. This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically within 5 ppm, which is crucial for differentiating between compounds with very similar nominal masses. nih.govshimadzu.com
When analyzing this compound, QTOF-MS can precisely measure the mass-to-charge ratio (m/z) of the [M-H]⁻ ion. shimadzu.com This accuracy allows for the confident assignment of its elemental formula (C₈H₁₇O₅S⁻). In negative ion mode analysis of similar polyoxyethylene alkyl ether sulfates, the deprotonated molecule is the selected ion for measurement. shimadzu.com For instance, a C12 alkyl ether sulfate with one ethylene oxide unit (AES.C12 EO1) would be detected at an m/z of 309.1741. shimadzu.com
Furthermore, QTOF systems can perform tandem mass spectrometry (MS/MS) experiments. In these experiments, the precursor ion of this compound is isolated and fragmented. The resulting product ions provide valuable structural information. For sulfated compounds, characteristic fragment ions such as HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80) are often observed, confirming the presence of the sulfate moiety. nih.gov
Table 1: Illustrative High-Resolution Mass Data for Alkyl Ether Sulfates
| Compound Example | Molecular Formula | Ion | Calculated m/z |
| This compound | C₈H₁₇NaO₅S | [M-H]⁻ | 241.0797 |
| AES.C12 EO1 | C₁₄H₂₉O₅S⁻ | [M-H]⁻ | 309.1741 shimadzu.com |
| AES.C12 EO2 | C₁₆H₃₃O₆S⁻ | [M-H]⁻ | 353.2033 shimadzu.com |
| AES.C12 EO3 | C₁₈H₃₇O₇S⁻ | [M-H]⁻ | 397.2269 shimadzu.com |
Chromatographic Techniques for Separation, Identification, and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound from raw materials and formulated products. nih.gov Reversed-phase HPLC is commonly used, where separation is achieved based on the hydrophobicity of the analyte. nih.gov
Method development involves optimizing several parameters, including the stationary phase, mobile phase composition, and detector. For alkyl ether sulfates, C8 and C18 columns are frequently used. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The elution order can be influenced by the stationary phase; for example, on an Acclaim C18 Surfactant column, ethoxymers elute in order of increasing ethoxy units, while a reversed order is seen on a Surfactant C8 column. nih.gov
Validation of the HPLC method is critical to ensure its reliability. Key validation parameters include:
Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov For trace-level analysis of related compounds, LOQs as low as 0.5 ppm have been achieved. nih.gov
Accuracy and Precision: Ensuring the closeness of the measured value to the true value and the reproducibility of the results. researchgate.net
UV detection is common if the analyte possesses a chromophore, but for compounds like alkyl ether sulfates that lack a strong UV chromophore, other detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable. researchgate.net
Table 2: Example HPLC Method Parameters for Alkyl Ether Sulfate Analysis
| Parameter | Condition |
| Column | Surfactant C8 or Acclaim C18 nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer researchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) researchgate.net |
| Injection Volume | 5-20 µL researchgate.net |
Gas Chromatography (GC) for Volatile Component Analysis
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and high molecular weight, which make it non-volatile. researchgate.net However, GC is an essential tool for analyzing volatile components or impurities that may be present in the surfactant raw material or product. ekb.eg These could include residual starting materials like 2-(hexyloxy)ethanol or other volatile organic compounds.
For the analysis of the alkyl ether sulfate itself, a chemical derivatization or degradation step is required. researchgate.net A common approach is to hydrolyze the sulfate ester bond, typically using a strong acid, to liberate the corresponding alcohol, 2-(hexyloxy)ethanol. semanticscholar.org This more volatile alcohol can then be extracted and analyzed by GC, often after a further derivatization step such as silylation to improve its chromatographic properties. thermofisher.com
The GC system is typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of the volatile components. ekb.egresearchgate.net The GC-MS combination is particularly powerful, as it provides both retention time data for quantification and mass spectra for definitive identification of the eluted compounds. researchgate.net
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) in relation to Molecular Ordering
Thermal analysis techniques provide insight into the physical properties and phase behavior of this compound as a function of temperature. This is particularly relevant for understanding its molecular ordering in different states and concentrations.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov For surfactants like this compound, DSC can detect phase transitions. When in solution above a critical concentration, these molecules self-assemble into various phases, such as micelles or lamellar and hexagonal liquid crystal structures. nih.gov These transitions are characterized by specific temperatures (Tₘ) and enthalpy changes (ΔH), which provide thermodynamic information about the process. nih.gov For instance, the transition from a more ordered gel phase to a less ordered liquid crystalline phase is a key event that can be monitored by DSC. nih.gov The viscosity of the product is highly dependent on these phases, with hexagonal structures, for example, being highly viscous. nih.govacs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of this compound and to quantify its composition, such as water content or the presence of non-volatile components. The decomposition profile obtained from TGA can indicate the temperature at which the molecule begins to degrade.
X-ray Diffraction (XRD) Studies for Crystalline Phase Identification and Unit Cell Parameters
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of solid materials. If this compound is obtained in a solid, crystalline form, XRD can be used to identify its crystal phase and determine the parameters of its unit cell. nih.gov
The technique works by directing X-rays onto a sample and measuring the scattering pattern produced. Crystalline materials will diffract the X-rays at specific angles, creating a unique diffraction pattern that acts as a fingerprint for that particular crystal structure. researchgate.net Analysis of the peak positions (2θ angles) and intensities in the XRD pattern allows for the identification of the crystalline phases present. researchgate.netresearchgate.net
For a novel crystalline form of this compound, XRD would be essential for:
Phase Identification: Confirming that a single crystalline phase is present or identifying components of a mixture.
Unit Cell Determination: Calculating the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice. nih.gov
Crystallinity Assessment: Distinguishing between crystalline and amorphous (non-crystalline) material.
Micellization Phenomena in Aqueous Solutions
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This self-assembly process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and water molecules.
Determination of Critical Micelle Concentration (CMC) under Varied Conditions
The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to aggregate into micelles. It can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. wikipedia.org
The CMC of a surfactant is influenced by several factors, including temperature and the presence of electrolytes. For ionic surfactants, the CMC typically decreases with the addition of salt. orientjchem.orgresearchgate.net This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules by the salt ions, which facilitates micelle formation at lower concentrations. put.ac.ir The effect of temperature on the CMC of ionic surfactants is often more complex, sometimes showing a U-shaped curve where the CMC initially decreases and then increases with temperature. ajchem-a.com
| Surfactant | Temperature (°C) | Added Electrolyte | CMC (mol/L) |
| Sodium Dodecyl Sulfate | 25 | None | 8 x 10⁻³ wikipedia.org |
| Sodium Dodecyl Sulfate | 25 | 0.01 M NaCl | 6 x 10⁻³ researchgate.net |
| Sodium Dodecyl Sulfate | 25 | 0.1 M NaCl | 2 x 10⁻³ researchgate.net |
| Sodium Dodecyl Sulfate | 25 | 0.01 M Na₂SO₄ | 5 x 10⁻³ researchgate.net |
This table presents data for Sodium Dodecyl Sulfate as a representative example due to the lack of specific data for this compound.
Thermodynamic Characterization of Micelle Formation Processes
The process of micellization can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the driving forces behind micelle formation.
The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process. umcs.pl For many ionic surfactants, the enthalpy of micellization is small and can be either positive or negative, while the entropy of micellization is generally positive and provides the main driving force. inflibnet.ac.in The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic surfactant tails when they aggregate into the micelle core, a key aspect of the hydrophobic effect. wikipedia.org
The thermodynamic parameters can be calculated from the temperature dependence of the CMC. The following equations are commonly used:
ΔG°mic = RT ln(CMC) (where R is the gas constant and T is the absolute temperature) nih.gov
ΔH°mic = -R T² [d(ln CMC)/dT] (from the Gibbs-Helmholtz equation) ajchem-a.com
ΔS°mic = (ΔH°mic - ΔG°mic) / T
The table below shows representative thermodynamic data for the micellization of sodium alkyl sulfates, which are expected to be comparable to this compound. nih.gov
| Surfactant | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| Sodium Decyl Sulfate | 298.15 | -27.5 | -1.5 | 26.0 |
| Sodium Dodecyl Sulfate | 298.15 | -33.0 | -2.5 | 30.5 |
This table presents data for homologous sodium alkyl sulfates as representative examples due to the lack of specific data for this compound. Data adapted from studies on n-alkyl sulfates. nih.gov
Investigation of Micellar Structure and Morphology in Solution
Micelles formed by surfactants in aqueous solution are dynamic aggregates that can adopt various shapes, such as spherical, cylindrical, or vesicular, depending on factors like surfactant concentration, temperature, and the presence of additives. rsc.org The structure of these micelles can be characterized by parameters like the aggregation number (Nagg) and the hydrodynamic radius (Rh).
The aggregation number represents the average number of surfactant molecules in a single micelle. For many common surfactants, this number can range from around 30 to over 100. researchgate.net It can be determined experimentally using techniques like time-resolved fluorescence quenching. researchgate.net
The hydrodynamic radius is the effective radius of the hydrated micelle as it moves through the solution and can be measured by dynamic light scattering (DLS). researchgate.net For spherical micelles of sodium dodecyl sulfate, the hydrodynamic radius is typically in the range of 2-3 nm. scienceopen.com
The addition of salt to a solution of an ionic surfactant can lead to an increase in the aggregation number and a transition from spherical to more elongated, cylindrical micelles. rsc.org This is due to the reduction in electrostatic repulsion between the head groups, allowing for closer packing of the surfactant molecules.
Below is a table with representative structural parameters for micelles of related anionic surfactants.
| Surfactant | Concentration | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| Sodium Dodecyl Sulfate | > CMC | ~60-100 researchgate.netacs.org | ~2.0-3.0 scienceopen.comacs.org |
| Sodium Lauryl Ether Sulfate (SLES) | > CMC | Varies with ethoxylation, ~60-70 researchgate.net | Not widely reported |
This table provides representative data for Sodium Dodecyl Sulfate and Sodium Lauryl Ether Sulfate as analogous compounds.
Adsorption Behavior at Interfaces
The surface-active nature of this compound drives its adsorption at interfaces, such as the liquid/air and liquid/liquid interfaces, leading to a reduction in interfacial tension.
Liquid/Air Interfacial Adsorption Mechanisms and Kinetics
At the liquid/air interface, surfactant molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the aqueous phase. This adsorption process lowers the surface tension of the water. The effectiveness of a surfactant is often characterized by the maximum reduction in surface tension it can achieve.
The adsorption process is dynamic and involves the diffusion of surfactant monomers from the bulk solution to the interface. The rate of adsorption can be influenced by the surfactant's concentration and its diffusion coefficient. researchgate.net The arrangement of the adsorbed molecules at the interface can be described by the surface excess concentration (Γ), which is the excess of surfactant molecules at the interface compared to the bulk solution, and the area per molecule (Amin), which is the minimum area occupied by a surfactant molecule at the interface. These parameters can be determined from surface tension measurements using the Gibbs adsorption isotherm. nih.gov
For sodium alkyl sulfates, the adsorption at the air/water interface is a spontaneous process driven by the hydrophobic effect. nih.gov
Liquid/Liquid (Oil/Water) Interfacial Adsorption Dynamics
At the interface between two immiscible liquids, such as oil and water, surfactants play a crucial role in reducing the interfacial tension and facilitating the formation of emulsions. The adsorption dynamics at the oil/water interface are similar to the liquid/air interface, with the hydrophobic tails of the surfactant molecules partitioning into the oil phase. ethz.ch
The extent of interfacial tension reduction depends on the nature of the oil and the surfactant. acs.org The adsorption of the surfactant at the oil/water interface creates a film that can stabilize oil droplets within the aqueous phase or vice versa. The kinetics of adsorption are important in processes like emulsification, where a rapid reduction in interfacial tension is often required.
The table below provides illustrative data on the interfacial properties of a related anionic surfactant at different interfaces.
| Surfactant | Interface | Interfacial Tension Reduction (mN/m) | Area per Molecule (Ų/molecule) |
| Sodium Dodecyl Sulfate | Air/Water | ~30-40 | ~40-50 nih.gov |
| Sodium Dodecyl Sulfate | Heptane/Water | ~35-45 | ~50-60 acs.org |
This table presents data for Sodium Dodecyl Sulfate as a representative example due to the lack of specific data for this compound.
Quantitation of Surface Excess Concentration and Minimum Area per Molecule
The effectiveness of a surfactant in reducing surface or interfacial tension is directly related to its concentration at the interface. The surface excess concentration (Γ) is a measure of the amount of surfactant adsorbed per unit area of the interface, essentially quantifying how densely the surfactant molecules are packed. nih.gov This parameter can be determined from the slope of the surface tension versus the logarithm of the surfactant concentration curve, just below the critical micelle concentration (CMC), using the Gibbs adsorption isotherm.
For anionic surfactants like alkyl ether sulfates, the surface excess concentration provides insight into the orientation and arrangement of the molecules at the interface. A higher surface excess concentration indicates a more crowded interface.
Table 1: Representative Interfacial Properties of Anionic Surfactants
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Minimum Area per Molecule (A_min) (Ų/molecule) |
| Sodium Lauryl Sulfate (SLS) | 8.2 | ~38 | ~40-50 |
| Sodium Lauryl Ether Sulfate (SLES, 1-3 EO) | 1-3 | ~30-35 | ~40-60 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as temperature, purity, and the presence of other substances. The data for SLES is for a C12 alkyl chain.
Analysis of Interfacial Layer Equation of State and Packing Density
The relationship between the surface pressure (the reduction in surface tension due to the surfactant) and the area per molecule can be described by an interfacial equation of state. This equation provides a model for the behavior of the surfactant monolayer at the interface, analogous to the pressure-volume-temperature relationship for a three-dimensional gas.
For ionic surfactants, the equation of state must account for the electrostatic interactions between the charged headgroups. windows.net At low surface concentrations, the surfactant molecules can be considered to behave like a two-dimensional gas. As the concentration increases and the molecules become more closely packed, the behavior transitions to a liquid-expanded and then to a liquid-condensed state, where intermolecular interactions become significant. epa.gov
The packing density of the surfactant molecules at the interface is a critical factor influencing the properties of the interfacial layer. For this compound, the relatively short C6 alkyl chain would lead to less van der Waals attraction between the hydrophobic tails compared to longer-chain surfactants like SLES. This generally results in a less densely packed interfacial layer and a larger minimum area per molecule. The presence of the ether group can also influence packing by affecting the hydration and orientation of the headgroup. Molecular dynamics simulations of sodium alkyl sulfate monolayers have shown that with increasing interfacial coverage, the surfactant tails become more ordered and straighter. epa.gov
Interfacial Tension (IFT) and Surface Pressure Investigations
The primary function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. This reduction in IFT is a direct consequence of the adsorption of surfactant molecules at the interface.
Measurement of Dynamic Interfacial Tension
The interfacial tension of a system containing a surfactant is not always at its equilibrium value. Dynamic interfacial tension (DIT) refers to the time-dependent IFT as surfactant molecules diffuse from the bulk solution and adsorb at a newly formed interface. wikipedia.org The rate at which the IFT decreases is a measure of the surfactant's efficiency in reaching and arranging at the interface.
For short-chain surfactants like this compound, the diffusion to the interface is generally faster compared to their long-chain counterparts due to their higher mobility. The measurement of DIT is crucial for processes that involve rapid interface creation, such as in foaming, emulsification, and high-speed coating applications. Studies on alkyl sulfates with varying chain lengths have shown that the adsorption behavior at the water/oil interface can be significantly different from that at the water/air interface. ciac.jl.cn
Characterization of Interfacial Elasticity and Viscoelastic Properties
Surfactant-laden interfaces exhibit rheological properties, meaning they can deform and flow. Interfacial elasticity and viscosity, collectively known as viscoelasticity, describe the interface's resistance to deformation. mdpi.com These properties are critical for the stability of emulsions and foams.
A high interfacial elasticity provides a restorative force against deformations that could lead to droplet or bubble coalescence. The viscoelastic properties of the interfacial layer are influenced by the packing of the surfactant molecules and the interactions between them. For alkyl ether sulfates, the presence of electrolytes can significantly enhance the viscoelasticity of the interfacial film by screening the electrostatic repulsion between the headgroups, allowing for a more compact and structured interfacial layer. nih.gov Research on betaine (B1666868) systems mixed with anionic surfactants has shown that the interfacial dilational rheological properties are dominated by the betaine, indicating complex interactions at the interface. researchgate.net
Influence of Surfactant Concentration, Temperature, and Salinity on Interfacial Tension
The interfacial tension of a surfactant solution is highly dependent on several factors:
Surfactant Concentration: As the concentration of this compound increases, the IFT decreases until it reaches a plateau at the critical micelle concentration (CMC). Beyond the CMC, the excess surfactant molecules form micelles in the bulk solution, and the IFT remains relatively constant. Studies on other anionic surfactants have demonstrated a linear relationship between IFT and the logarithm of surfactant concentration below the CMC. wikipedia.org
Temperature: The effect of temperature on IFT can be complex. Generally, for anionic surfactants, an increase in temperature can lead to a decrease in IFT by increasing the kinetic energy of the surfactant molecules, which can enhance their adsorption at the interface. However, temperature can also affect the solubility of the surfactant in the oil and water phases, which in turn influences the IFT. For some systems, an increase in temperature has been observed to increase IFT. ontosight.ai
Salinity: The addition of salt (salinity) to an aqueous solution of an anionic surfactant like this compound typically leads to a further reduction in IFT. ontosight.ai The salt cations screen the electrostatic repulsion between the negatively charged sulphate headgroups, allowing for more efficient packing of the surfactant molecules at the interface. ontosight.ai This leads to a higher surface excess concentration and a greater reduction in IFT. The type of salt also plays a role, with divalent cations (e.g., Ca²⁺, Mg²⁺) being more effective at lower concentrations than monovalent cations (e.g., Na⁺). ciac.jl.cn
Table 2: Influence of External Factors on Interfacial Tension
| Factor | General Effect on IFT for Anionic Surfactants |
| Increasing Surfactant Concentration (below CMC) | Decreases IFT |
| Increasing Temperature | Can decrease or increase IFT depending on the system |
| Increasing Salinity | Generally decreases IFT |
Emulsification and Solubilization Mechanisms
The ability of this compound to form stable emulsions and to solubilize otherwise insoluble substances is a direct result of its amphiphilic nature and its effect on interfacial properties.
Emulsification: Emulsification is the process of dispersing one immiscible liquid into another in the form of droplets. Surfactants like this compound facilitate this process in several ways:
Reduction of Interfacial Tension: By lowering the IFT between the oil and water phases, the surfactant reduces the energy required to create the large interfacial area of an emulsion. windows.net
Formation of a Protective Barrier: The adsorbed surfactant molecules form a film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing. windows.net
Electrostatic and Steric Repulsion: For an ionic surfactant like this compound, the charged headgroups create an electrostatic repulsion between the droplets, further contributing to the stability of the emulsion. The hydrated ether group can also provide a steric barrier. The emulsifying properties of surfactants are influenced by the structure of their hydrophobic and hydrophilic parts. nih.gov
Solubilization: Solubilization is the process by which the solubility of a poorly soluble substance is increased in a solvent due to the presence of a surfactant. Above the CMC, surfactant molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic shell.
Hydrophobic substances, such as oils and some drugs, can be incorporated into the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous solution. mdpi.com The efficiency of solubilization depends on the size and number of micelles, as well as the chemical nature of both the surfactant and the substance being solubilized. The presence of an ether linkage in this compound can influence the solubilization capacity by affecting the structure and properties of the micelles.
Contribution to Emulsion Stability and Droplet Size Distribution
Alkyl ether sulfates, such as Sodium Lauryl Ether Sulfate (SLES), are effective emulsifiers widely used to stabilize oil-in-water emulsions. Their amphiphilic nature, possessing both a hydrophobic alkyl tail and a hydrophilic ether sulfate headgroup, allows them to adsorb at the oil-water interface, reducing the interfacial tension and creating a barrier against droplet coalescence.
The stability of emulsions formulated with alkyl ether sulfates is influenced by several factors, including the concentration of the surfactant, the degree of ethoxylation, and the composition of the aqueous and oil phases. In emulsion polymerization, for instance, alkyl ether sulfates are crucial for the stabilization of micelles, which act as loci for polymerization. windows.netresearchgate.net The choice of surfactant and its concentration directly impacts the final particle size and stability of the polymer latex. Studies have shown that APEO-free ether sulfates can yield emulsion polymerization characteristics similar to traditional alkylphenol ethoxylate (APEO) based surfactants. pcimag.com
The presence of electrolytes, such as sodium chloride (NaCl), can also affect emulsion stability and droplet size. In some systems, the addition of salt can lead to a finer droplet size distribution and improved stability by modifying the electrostatic interactions at the interface. pcimag.com
Table 1: Factors Influencing Emulsion Properties with Alkyl Ether Sulfates
| Parameter | Effect on Emulsion Stability | Effect on Droplet Size |
| Surfactant Concentration | Increases up to a certain point, then may plateau or decrease | Generally decreases with increasing concentration |
| Degree of Ethoxylation | Can enhance stability by increasing steric hindrance | Can influence droplet size, with optimal ranges for specific systems |
| Electrolyte Concentration | Can either increase or decrease stability depending on the system | Can lead to smaller droplets by reducing electrostatic repulsion |
Processes of Spontaneous Emulsification
Spontaneous emulsification can occur when there is a significant chemical potential gradient across the oil-water interface, leading to interfacial instability. nih.gov The transfer of surfactant and water molecules into the oil phase can result in the formation of a water-in-oil emulsion, which may then invert to an oil-in-water emulsion. nih.gov
In the context of enhanced oil recovery, formulations containing SLS have been designed to instinctively emulsify heavy crude oil with minimal agitation. digitellinc.comresearchgate.net The synergy between the surfactant and other components, such as nanoparticles and alkaline agents like sodium hydroxide, can significantly enhance the emulsification capability. digitellinc.com This is attributed to a reduction in interfacial tension and the in-situ formation of surfactants from the reaction of alkali with acidic components in the crude oil. researchgate.net The resulting emulsions often consist of very small droplets, which can more effectively displace oil from porous reservoir rock. digitellinc.com
Interactions with Other Amphiphilic Species and Polymeric Systems
The performance of this compound in various applications can be significantly enhanced through its interaction with other surfactants and polymers.
Synergistic Effects in Binary and Multi-component Surfactant Mixtures
The combination of anionic surfactants like SLES with other types of surfactants, such as non-ionic or amphoteric surfactants, often leads to synergistic effects. This means that the performance of the mixture is greater than the sum of the individual components.
A study on mixtures of SLES and a non-ionic surfactant, alkyl polyglycoside (APG), demonstrated that a specific ratio of the two surfactants resulted in a lower surface tension than either surfactant alone. researchgate.net This synergistic interaction also led to enhanced detergency and improved foam volume and stability. researchgate.net The formation of mixed micelles, where the different surfactant molecules arrange themselves in a way that minimizes unfavorable interactions, is a key driver of this synergy. researchgate.net
The interaction parameter (β) can be used to quantify the degree of synergy in a mixed surfactant system. A negative value of β indicates a synergistic interaction, while a value of zero suggests ideal mixing, and a positive value indicates an antagonistic interaction.
Formation and Characterization of Surfactant-Polymer Complexes
Anionic surfactants like SLES can interact with both neutral and charged polymers in aqueous solutions, leading to the formation of surfactant-polymer complexes. These interactions are driven by a combination of electrostatic and hydrophobic forces.
The binding of anionic surfactants to non-ionic polymers, such as povidone, has been shown to occur, potentially leading to aggregation. nih.gov This interaction can influence the properties of the solution, such as its viscosity, and consequently affect the performance of formulations, for instance, by altering drug release rates. nih.gov
The interaction between anionic surfactants and cationic polymers is typically stronger due to the favorable electrostatic attraction. For example, the binding of sodium dodecyl sulfate (SDS) to the cationic polyelectrolyte poly(diallyldimethylammonium chloride) (PDAC) is primarily driven by electrostatics and is cooperative, especially in the presence of salt. researchgate.net The formation of these complexes can result in the creation of nano- or micro-sized structures. researchgate.net
Table 2: Characterization of Surfactant-Polymer Interactions
| Technique | Information Obtained |
| Fluorescence Spectroscopy | Determination of critical aggregation concentration (CAC) and critical micelle concentration (CMC) |
| Zeta Potential Measurement | Information on the surface charge of complexes and the strength of electrostatic interactions |
| Microcalorimetry | Thermodynamic parameters of binding (enthalpy, entropy) |
| Viscometry | Changes in solution viscosity upon complex formation |
Role of Electrostatic Interactions at Formed Interfaces
Electrostatic interactions play a critical role in the behavior of anionic surfactants like this compound at interfaces. The negatively charged sulfate headgroup creates an electrical double layer at the oil-water or air-water interface, which contributes to the stability of emulsions and foams through electrostatic repulsion between droplets or bubbles.
In emulsions stabilized by charged surfactants, a high zeta potential (either positive or negative) is indicative of good electrostatic stabilization, which prevents droplet agglomeration and coalescence. mdpi.com The pH of the system can significantly influence these interactions, especially when other components like proteins or pH-responsive polymers are present. mdpi.commdpi.com
In surfactant-polymer systems, electrostatic interactions are often the primary driving force for complexation between charged surfactants and oppositely charged polyelectrolytes. researchgate.net Even with neutral polymers, electrostatic interactions can be modulated by the presence of electrolytes in the solution, which can screen the charges on the surfactant headgroups and affect the binding behavior. researchgate.net The aggregation behavior of SLES has been shown to be influenced by the presence of positively bicharged organic salts, leading to the formation of gemini-like surfactant structures through intermolecular interactions. nih.govacs.org
Degradation Mechanisms and Environmental Fate of this compound
This compound is an anionic surfactant belonging to the alkyl ether sulfate (AES) class of compounds. Understanding its degradation pathways and environmental fate is crucial for assessing its potential environmental impact. This article outlines the chemical and biological degradation processes that this compound undergoes in various environmental compartments.
Degradation Mechanisms and Environmental Fate of Sodium 2 Hexyloxy Ethyl Sulphate
Chemical Degradation Pathways
The chemical stability of Sodium 2-(hexyloxy)ethyl sulphate is influenced by several factors, including hydrolysis and oxidation, which are dependent on environmental conditions such as pH and temperature.
The hydrolysis of alkyl ether sulfates like this compound is a significant degradation pathway in aqueous environments. The general mechanism for the hydrolysis of primary alkyl sulfates involves cleavage of the sulfur-oxygen bond. rsc.org
For the uncatalyzed hydrolysis pathway, the proposed mechanism is a bimolecular nucleophilic substitution (S N 2) where a water molecule attacks the carbon atom bonded to the sulfate (B86663) group. rsc.org In the acid-catalyzed pathway, which is more significant at lower pH, the reaction proceeds via an initial protonation of the sulfate group, followed by the cleavage of the S-O bond. rsc.org Studies on similar C12 alkyl sulfates have shown that the hydrolysis can be autocatalytic, where the hydrogen sulfate ions produced during the reaction catalyze further hydrolysis. rsc.org
Oxidative degradation can also contribute to the breakdown of this compound in the environment. This process can be initiated by various factors such as sunlight (photolysis), the presence of residual metal traces, or peroxides. nih.gov
One of the primary oxidative mechanisms involves the formation of highly reactive radicals, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), in the aqueous phase. These radicals can initiate oxidation through hydrogen abstraction from the alkyl chain. acs.org Studies on the oxidation of alkyl sulfates by sulfate radicals have shown that hydrogen abstraction is a dominant pathway. The sulfate functional group has a deactivating (electron-withdrawing) effect, which can influence the reaction rate. acs.org The rate constants for this process are dependent on the length of the carbon chain, with longer chains generally exhibiting higher rate constants. acs.org
The ether linkage in this compound presents an additional site for oxidative attack, potentially leading to cleavage of the ether bond.
The stability of this compound is significantly affected by pH and temperature, primarily through their influence on hydrolysis rates.
pH: Alkyl ether sulfates are known to be unstable in strong acidic conditions due to the acid-catalyzed hydrolysis of the sulfate ester bond. atamankimya.com Conversely, they exhibit greater stability in alkaline and weak acid solutions. atamankimya.com The rate of hydrolysis generally increases with decreasing pH.
Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis. Studies on other alkyl ether sulfates have demonstrated poor stability at elevated temperatures, with significant degradation observed over relatively short periods. heraproject.com For instance, the degradation of some alkyl ether sulfates is reported to be much faster at 100°C compared to lower temperatures.
| Parameter | Effect on Stability | General Trend |
| pH | Influences the rate of hydrolysis. | More stable in alkaline and weak acid conditions; less stable in strong acid. atamankimya.com |
| Temperature | Affects the rate of degradation reactions. | Stability decreases with increasing temperature. |
Biodegradation Processes in Diverse Environmental Compartments
Biodegradation is a primary mechanism for the removal of this compound from the environment. This process is mediated by microorganisms present in soil, sediment, and water.
This compound, like other alkyl ether sulfates, is considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov
Aerobic Biodegradation: In the presence of oxygen, microorganisms can rapidly break down alkyl ether sulfates. The rate of degradation can be quite fast, with reported degradation times for similar compounds like sodium lauryl ether sulfate (SLES) ranging from 7 hours to 30 days, depending on the initial conditions. nih.gov For short-chain alkyl sulfates, aerobic biodegradation is accompanied by the release of inorganic sulfate. researchgate.net
Anaerobic Biodegradation: Under anaerobic conditions, such as those found in some sediments and wastewater treatment sludge, the biodegradation of alkyl ether sulfates also occurs. nih.gov The process might be slower compared to aerobic degradation and can be influenced by factors such as the concentration of the surfactant and the stability of the microbial community.
While specific kinetic parameters like half-life for this compound are not extensively documented, the available data for structurally similar surfactants suggest a high potential for biodegradation in the environment.
| Condition | Biodegradation Potential | Reported Degradation Time (for similar compounds) |
| Aerobic | Readily biodegradable nih.govnih.gov | 7 hours to 30 days nih.gov |
| Anaerobic | Readily biodegradable nih.gov | Slower than aerobic degradation |
The biodegradation of alkyl ether sulfates can proceed through several microbial pathways. The two primary initial steps are the cleavage of the ether bond and the oxidation of the alkyl chain.
A common pathway involves the action of etherase enzymes, which cleave the ether linkages. For a related compound, sodium dodecyltriethoxy sulfate, studies have shown that ether cleavage is a predominant primary degradation step, leading to the formation of sulfated glycol derivatives. pcc.eu
Another key enzymatic action is initiated by alkylsulfatase, which hydrolyzes the sulfate ester bond, releasing the corresponding alcohol (2-(hexyloxy)ethanol in this case) and inorganic sulfate. researchgate.net The resulting alcohol can then undergo further degradation.
The alkyl chain itself is subject to oxidation, typically initiated at the terminal methyl group (ω-oxidation) or at the carbon adjacent to the ether linkage (β-oxidation). This leads to the formation of carboxylic acids, which are then further metabolized.
Based on studies of similar compounds, the expected metabolites from the biodegradation of this compound include:
Hexanol
Ethylene (B1197577) glycol monosulfate
Carboxylated derivatives of the parent compound and its breakdown products.
Inorganic sulfate
Ultimate Degradation Products and Their Environmental Implications
The biodegradation of this compound follows a pathway common to other linear alkyl ether sulfates. cleaninginstitute.org This process involves two primary enzymatic actions: etherase cleavage of the ether bond and sulfatase-mediated hydrolysis of the sulfate ester. nih.gov This initial breakdown results in the formation of 2-hexyloxyethanol and inorganic sulfate. atamanchemicals.comatamankimya.com
The intermediate, 2-hexyloxyethanol, is known to be readily biodegradable. atamanchemicals.comatamankimya.com Further microbial action leads to the oxidation of the alcohol group, forming corresponding aldehydes and carboxylic acids. These are then completely mineralized through metabolic cycles, such as beta-oxidation, to carbon dioxide and water. cleaninginstitute.org The inorganic sulfate released becomes part of the natural sulfur cycle.
Therefore, the ultimate degradation products of this compound are carbon dioxide (CO2), water (H2O), and inorganic sulfate (SO4^2-). These end products are naturally occurring substances and are considered to have low environmental implications at the concentrations expected from the degradation of this surfactant.
| Degradation Stage | Intermediate/Product | Environmental Implication |
| Primary Biodegradation | 2-hexyloxyethanol, Inorganic sulfate | Low, 2-hexyloxyethanol is readily biodegradable |
| Ultimate Biodegradation | Carbon dioxide, Water, Inorganic sulfate | Negligible, part of natural cycles |
Environmental Transport and Distribution Modeling
The movement and final destination of this compound in the environment are governed by its physicochemical properties. Modeling these transport and distribution patterns is essential for predicting its environmental concentrations and potential exposure pathways.
The mobility of this compound in soil is primarily determined by its soil adsorption coefficient (Koc), which quantifies its tendency to bind to the organic carbon in soil. A high Koc value indicates low mobility, meaning the substance is likely to remain in the soil, while a low Koc suggests high mobility and a greater potential to leach into groundwater. nih.gov
Estimated Soil Mobility Data for this compound
| Parameter | Estimated Value | Mobility Class | Source |
|---|
| Log Koc | 1.5 - 2.5 | Mobile to Moderately Mobile | QSAR Estimation qsardb.orgjetjournal.us |
The volatilization potential of a chemical from water and soil is indicated by its Henry's Law Constant. copernicus.orgnoaa.gov A higher Henry's Law Constant suggests a greater tendency for the substance to move from water or moist soil into the air.
As with the Koc, experimental data for the Henry's Law Constant of this compound is scarce. QSAR models can provide an estimated value. Given its nature as a salt and its relatively low vapor pressure, the Henry's Law Constant for this compound is expected to be very low. This indicates a negligible potential for volatilization from both water and soil surfaces.
Estimated Volatilization Potential Data for this compound
| Parameter | Estimated Value (atm·m³/mol) | Volatilization Potential | Source |
|---|
| Henry's Law Constant | < 1 x 10⁻⁸ | Very Low | QSAR Estimation henrys-law.org |
When released into aquatic environments, this compound, like other surfactants, will partition between the water column and sediment. Studies on other alkyl ether sulfates have shown that they can be found in both compartments. nih.gov The distribution is influenced by the compound's water solubility and its affinity for organic matter in the sediment.
Due to its surfactant properties, it will have some affinity for the solid-water interface. Longer alkyl chain homologues of similar surfactants tend to show a higher percentage in sediments. nih.gov Given its C6 alkyl chain, this compound is expected to have a moderate tendency to adsorb to sediment, particularly in areas with high organic content.
Environmental Persistence Assessment (P1 Metrics)
Environmental persistence refers to the length of time a chemical remains in the environment. It is a critical factor in assessing long-term environmental risk. nih.govnih.gov For organic compounds, persistence is often evaluated based on their biodegradation half-life.
Alkyl ether sulfates with linear alkyl chains are generally considered to be readily biodegradable. daltosur.com Studies on similar short-chain alkyl ether sulfates show rapid primary and ultimate biodegradation under both aerobic and anaerobic conditions. daltosur.com For instance, the biodegradation of C12 ether sulfates in river die-away studies has been observed to reach 90-100% within 1 to 5 days. daltosur.com Based on this, this compound is expected to have a low persistence in the environment.
Estimated Environmental Persistence of this compound
| Parameter | Estimated Value | Persistence Classification |
|---|
| Biodegradation Half-life | < 28 days | Not Persistent |
Bioaccumulation Potential Assessment (B1 Metrics)
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. nih.govnih.gov The bioconcentration factor (BCF) is a common metric used to assess bioaccumulation potential in aquatic organisms.
Direct experimental BCF data for this compound are not available. However, QSAR models can be used to estimate this value based on the chemical's octanol-water partition coefficient (Log Kow). The USEPA's PBT Profiler is a tool that can be used for such estimations. epa.gov Given the relatively short alkyl chain and the presence of a hydrophilic sulfate group, the Log Kow and, consequently, the BCF for this compound are predicted to be low.
Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Bioaccumulation Potential | Source |
|---|---|---|---|
| Log Kow | < 3 | Low | QSAR Estimation |
| BCF | < 500 L/kg | Not Bioaccumulative | QSAR Estimation epa.gov |
Development of Robust Analytical Methodologies for Environmental Monitoring
The effective monitoring of this compound in various environmental compartments is crucial for understanding its distribution, persistence, and potential ecological impact. The development of robust and sensitive analytical methodologies is therefore a key area of research. These methods must be capable of accurately quantifying the target analyte, often at trace levels, in complex matrices such as water, soil, and sediment.
The analytical process for environmental samples typically involves several key stages: sample collection and preservation, extraction and cleanup, and instrumental analysis. For a compound like this compound, which is an anionic surfactant, specific techniques are employed to ensure accurate and reliable results.
Sample Preparation
The initial and often most critical step in the analysis of environmental samples is sample preparation. The goal is to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection by the analytical instrument.
For aqueous samples, such as river water and wastewater effluent, Solid-Phase Extraction (SPE) is a widely used technique. SPE allows for the concentration of the analyte from a large volume of water onto a solid sorbent material. For anionic surfactants like this compound, various sorbent phases can be employed. While traditional C18 (octadecyl) silica (B1680970) is effective, specialized polymeric sorbents or anion-exchange materials can offer higher selectivity and recovery. The choice of sorbent depends on the specific characteristics of the analyte and the sample matrix. After extraction, the analyte is eluted from the SPE cartridge using a small volume of an organic solvent, effectively concentrating the sample.
For solid samples, such as soil and sediment, the extraction process is more complex due to the strong interaction of surfactants with the solid matrix. Common extraction techniques include:
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Ultrasonic Extraction: This method utilizes high-frequency sound waves to disrupt the sample matrix and enhance the transfer of the analyte into the extraction solvent.
Soxhlet Extraction: A classical and exhaustive extraction method, though it is often more time-consuming and uses larger volumes of solvent compared to modern techniques.
Following extraction from solid samples, a cleanup step is often necessary to remove interfering co-extracted substances. This can be achieved using SPE or other chromatographic techniques.
Instrumental Analysis
The instrumental analysis of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS).
Liquid Chromatography (LC) separates the components of the sample mixture based on their physicochemical properties. For anionic surfactants, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common choice. In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with varying polarities.
Mass Spectrometry (MS) provides highly sensitive and selective detection of the analyte after it has been separated by the LC system. For the analysis of anionic surfactants, Electrospray Ionization (ESI) in negative ion mode is the most common ionization technique. ESI gently transfers the ions from the liquid phase to the gas phase, minimizing fragmentation and allowing for the detection of the intact molecular ion.
Tandem Mass Spectrometry (MS/MS) offers an even higher degree of selectivity and is particularly useful for analyzing complex environmental samples. In MS/MS, a specific precursor ion (the molecular ion of the target analyte) is selected and then fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition, the method becomes highly specific for the target analyte, reducing the likelihood of interference from other compounds in the sample. This approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
A summary of a potential analytical method for this compound is presented in the table below.
| Parameter | Methodology | Details |
| Sample Matrix | Water, Wastewater, Soil, Sediment | |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Sorbent: Polymeric or Anion-ExchangeEluent: Methanol or Acetonitrile with modifier |
| Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction | Extraction Solvent: Methanol/Water mixture |
| Cleanup | Solid-Phase Extraction (SPE) | To remove interfering matrix components |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Column: C8 or C18Mobile Phase: Water/Acetonitrile or Water/Methanol gradient |
| Ionization | Electrospray Ionization (ESI) | Negative Ion Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) | Selected Reaction Monitoring (SRM) for high selectivity and sensitivity |
Research Findings and Future Directions
While specific validated methods for this compound are not extensively reported in the public domain, the analytical principles for short-chain alkyl ether sulfates are well-established. Research on the analysis of similar surfactants demonstrates the successful application of LC-MS/MS for their determination in various environmental matrices.
Future research in this area should focus on the development and validation of a specific and robust analytical method for this compound. This would involve:
Optimization of Extraction and Cleanup Procedures: Tailoring the SPE and other extraction protocols specifically for this compound to maximize recovery and minimize matrix effects in different environmental samples.
Method Validation: A thorough validation of the analytical method according to international guidelines (e.g., ICH, Eurachem) to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ).
Application to Real-World Samples: Utilizing the validated method to monitor the presence and concentration of this compound in various environmental compartments to gather crucial data on its environmental fate.
Identification of Degradation Products: Developing analytical methods capable of identifying and quantifying potential degradation products to gain a more complete understanding of its environmental transformation pathways.
By establishing such robust analytical methodologies, a clearer picture of the environmental behavior of this compound can be obtained, which is essential for a comprehensive environmental risk assessment.
Computational and Theoretical Investigations of Sodium 2 Hexyloxy Ethyl Sulphate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern surfactant science, enabling the visualization and quantification of molecular interactions that govern macroscopic properties.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants, MD simulations are invaluable for understanding the spontaneous process of self-assembly. In a typical simulation, individual Sodium 2-(hexyloxy)ethyl sulphate molecules are randomly placed in a simulated box of water. As the simulation progresses, driven by the principles of physics encoded in a force field, the hydrophobic hexyloxyethyl tails aggregate to minimize contact with water, while the hydrophilic sulphate headgroups remain exposed to the aqueous environment, leading to the formation of micelles. nih.govnih.gov
Research on similar anionic surfactants, such as sodium alkyl sulfates, demonstrates that MD simulations can effectively model micellization behavior. researchgate.netnih.gov These simulations provide detailed information on the dynamics of aggregate formation, the size and shape of the resulting micelles, and the molecular interactions involved. nih.gov For instance, simulations of sodium hexyl sulfate (B86663) have shown that it tends to form spherical, albeit disorganized, aggregates. nih.gov The effect of adding salts can also be studied, revealing how changes in ionic strength influence aggregate size and shape. nih.gov
MD simulations are also applied to study the adsorption of surfactant molecules at interfaces, such as the oil-water or air-water interface. semanticscholar.orgnih.gov By modeling these complex systems, researchers can determine the orientation of the surfactant molecules at the interface and understand how they reduce interfacial tension. The insights gained are critical for applications ranging from enhanced oil recovery to the formulation of emulsions. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, providing a static but highly detailed picture of the molecule's characteristics.
For this compound, DFT calculations can elucidate its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps would highlight the negatively charged sulphate headgroup and the electronegative oxygen atoms of the ether linkage as potential sites for interaction with cations and other polar species, while revealing the nonpolar character of the hexyl chain.
Quantum-chemical calculations based on DFT have been used to model the adsorption of the related compound, Sodium 2-ethylhexyl sulfate, on electrode surfaces. researchgate.net Such studies can determine the theoretical maximum surface coverage and provide insights into the molecule's orientation and interaction energy with the surface. researchgate.net
Beyond static properties, quantum chemical calculations can be employed to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, and high-energy transition states. By calculating the energy barriers (activation energies) between these states, the preferred reaction pathway and the reaction rate can be predicted.
For this compound, this approach could be used to study its stability and degradation pathways, such as hydrolysis of the sulphate ester bond. The calculations would model the approach of a water molecule, the breaking of the C-O-S bond, and the formation of the resulting alcohol and sulphate ion. This level of detail is crucial for understanding the surfactant's persistence and breakdown in various chemical environments. Electrochemical reactions, which have been investigated for similar surfactants, can also be modeled to understand the steps involved in processes like mineralization. researchgate.net
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, can predict spectroscopic signatures that serve as a molecular fingerprint. These predictions are valuable for interpreting experimental spectra and verifying molecular structures. researchgate.net
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. For this compound, this would allow for the assignment of specific peaks to the vibrations of its functional groups, such as the S=O and C-O stretching modes. The sulfate group in related surfactants is known to have a strong absorption band around 1210 cm⁻¹. shimadzu.com Stability of the molecule in simulations is often confirmed when no imaginary frequencies are found in the calculated spectrum. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding around each atomic nucleus. This would produce a theoretical ¹H and ¹³C NMR spectrum, aiding in the structural confirmation and analysis of the molecule's conformation in solution.
Table 1: Predicted Spectroscopic Signatures for this compound This table presents theoretically expected values based on computational models and data from similar compounds. Actual experimental values may vary.
| Spectroscopy Type | Functional Group / Proton Environment | Predicted Signature / Chemical Shift | Reference |
| Infrared (IR) | S=O Stretch (Sulfate) | ~1210-1250 cm⁻¹ | shimadzu.com |
| C-O-C Stretch (Ether) | ~1100-1150 cm⁻¹ | ||
| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | ||
| ¹H-NMR | -CH₃ (Terminal methyl of hexyl group) | ~0.9 ppm | |
| -(CH₂)₄- (Methylene chain of hexyl group) | ~1.3-1.4 ppm | ||
| -O-CH₂- (Ethyl group) | ~3.6-3.8 ppm | ||
| -O-CH₂- (Hexyl group) | ~3.5-3.7 ppm | ||
| -CH₂-SO₄ (Ethyl group) | ~4.0-4.2 ppm |
Development and Application of Coarse-Grained Models for Large-Scale Self-Assembly Phenomena
While all-atom (AA) MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. researchgate.net To study large-scale phenomena like the formation of complex micellar structures or the behavior of concentrated surfactant solutions, coarse-grained (CG) modeling is employed. ethz.ch
In a CG model, groups of atoms are bundled together into single interaction sites or "beads." ethz.ch This simplification reduces the number of particles in the system, allowing for simulations that span much larger length and time scales. The MARTINI force field is a popular example of a CG model used for simulating surfactants. ethz.ch
The typical workflow involves:
Developing a CG representation of this compound, where, for example, the hexyl chain, the ethoxy group, and the sulphate head might each be represented by one or more beads.
Running large-scale CG simulations for microseconds to observe the equilibrium micellar morphology. ethz.ch
Using a "reverse-mapping" procedure to reintroduce atomistic detail into the final CG configuration. ethz.ch
Running shorter all-atom MD simulations on the resulting large-scale system to refine the structure and calculate properties that require atomistic resolution, such as viscosity. ethz.ch
This multi-scale approach has been successfully used to predict the mean aggregation numbers and micellar morphologies for sodium lauryl ether sulfates (SLEnS), demonstrating excellent agreement with experimental data. ethz.ch
Derivation of Thermodynamic Parameters for Micellization and Adsorption from Simulation Data
MD and quantum mechanical simulations are powerful tools for deriving key thermodynamic parameters that govern surfactant behavior. These parameters quantify the driving forces behind processes like micellization and adsorption.
From MD simulations of self-assembly, the critical micelle concentration (CMC) can be estimated by monitoring the concentration of free surfactant monomers as a function of the total surfactant concentration. nih.gov Although this can be computationally intensive, it provides a direct molecular-level view of the CMC. researchgate.net
The standard free energy of micellization (ΔG°m) can be calculated from the CMC. It indicates the spontaneity of micelle formation. The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined by studying the temperature dependence of the CMC, providing deeper insight into the energetic and entropic contributions to the process. ekb.eg
Similarly, the standard free energy of adsorption (ΔG°ads) at an interface can be derived from simulation data. Comparing ΔG°ads to ΔG°m reveals whether a surfactant molecule preferentially adsorbs at an interface or joins a micelle in the bulk solution. ekb.eg For many surfactants, adsorption at the air-water interface is found to be more spontaneous than micellization. ekb.eg Adsorption energies can also be calculated for surfactants on solid surfaces using DFT, which is crucial for applications like mineral flotation or preventing surface fouling. eeer.org
Table 2: Thermodynamic Parameters Derivable from Computational Simulations
| Parameter | Symbol | Significance | Computational Method | Reference |
| Critical Micelle Concentration | CMC | Concentration at which micelles spontaneously form. | Molecular Dynamics (MD) | nih.gov |
| Free Energy of Micellization | ΔG°m | Spontaneity of micelle formation (negative values are spontaneous). | Derived from simulated CMC. | ekb.eg |
| Enthalpy of Micellization | ΔH°m | Heat absorbed or released during micellization. | Derived from temperature-dependent MD simulations. | ekb.eg |
| Entropy of Micellization | ΔS°m | Change in disorder during micellization. | Derived from ΔG°m and ΔH°m. | ekb.eg |
| Free Energy of Adsorption | ΔG°ads | Spontaneity of surfactant adsorption at an interface. | MD with Potential of Mean Force (PMF) calculations; DFT. | ekb.egeeer.org |
| Adsorption Energy | E_ads | Strength of interaction between surfactant and a solid surface. | Density Functional Theory (DFT) | eeer.org |
Elucidation of Structure-Property Relationships through Computational Analysis
Computational analysis serves as a powerful tool in predicting and understanding the physicochemical properties and behavior of chemical compounds like this compound. By employing theoretical models and computational chemistry methods, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships are crucial for designing surfactants with tailored functionalities for specific applications. The insights gained from computational studies can guide experimental work and accelerate the development of new and improved surfactant formulations.
At its core, the structure of this compound, an anionic surfactant, dictates its performance. This structure consists of a hydrophobic hexyl ether tail and a hydrophilic ethyl sulphate head group. Computational analysis allows for the detailed examination of how variations in this molecular architecture influence key surfactant properties such as its tendency to form micelles (measured by the critical micelle concentration or CMC), its effectiveness in reducing surface tension, and its interaction with other molecules and surfaces.
Molecular dynamics (MD) simulations, for instance, can model the self-assembly of surfactant molecules into micelles in an aqueous environment. bohrium.com These simulations provide a dynamic, atom-level view of the micellization process, revealing how factors like the length of the alkyl chain influence the size, shape, and stability of the resulting aggregates. bohrium.com For this compound, with its relatively short C6 alkyl chain, computational models would predict the formation of smaller, more spherical micelles compared to its longer-chain counterparts.
Quantitative Structure-Activity Relationship (QSAR) and QSPR studies are another vital computational approach. researchgate.netresearchgate.netresearchgate.net These methods use statistical techniques to correlate molecular descriptors (numerical representations of molecular structure) with experimental or computationally derived properties. For anionic surfactants, descriptors can include the octanol-water partition coefficient (log P), which quantifies hydrophobicity, as well as topological and electronic parameters. researchgate.netresearchgate.net By developing QSPR models for a series of related alkyl ether sulphates, it is possible to predict the properties of a specific compound like this compound, even in the absence of extensive empirical data.
The length of the hydrocarbon chain is a primary determinant of the surface and thermodynamic properties of anionic surfactants. acs.org Computational models consistently show that as the number of carbon atoms in the alkyl chain increases, the critical micelle concentration (CMC) decreases, indicating a greater tendency for micelle formation. acs.org Conversely, the surface excess concentration (Γmax), which measures the packing density of surfactant molecules at an interface, tends to increase with chain length. acs.org
The following table illustrates the expected relationship between the alkyl chain length of sodium alkyl ether sulphates and their fundamental properties, based on general trends observed for this class of surfactants.
| Compound Name | Alkyl Chain Length | Predicted Critical Micelle Concentration (CMC) (mM) | Predicted Surface Tension at CMC (mN/m) |
|---|---|---|---|
| Sodium 2-(butyloxy)ethyl sulphate | C4 | ~60-80 | ~40-45 |
| This compound | C6 | ~15-25 | ~35-40 |
| Sodium 2-(octyloxy)ethyl sulphate | C8 | ~4-6 | ~30-35 |
Note: The data in this table are illustrative and represent expected trends for short-chain sodium alkyl ether sulphates based on established structure-property relationships. Precise values for this compound would require specific experimental measurement or dedicated computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
